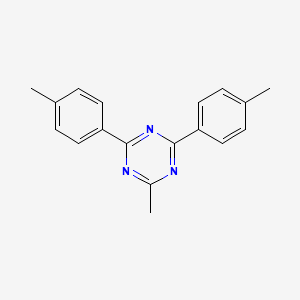![molecular formula C4H5N5S B12179043 6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione](/img/structure/B12179043.png)
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione is a heterocyclic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its fused ring structure, which includes both pyrazole and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
科学的研究の応用
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has potential as a bioactive molecule, with studies indicating its use in the development of antimicrobial and anticancer agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and energetic materials.
作用機序
The mechanism of action of 6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The amino and thione groups can form hydrogen bonds and other interactions with biological targets, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with similar structural features and applications in high-performance materials.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Noted for its heat-resistant properties and potential use in explosives.
Uniqueness
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione stands out due to its specific combination of an amino group and a thione group within a fused pyrazole-triazole ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C4H5N5S |
|---|---|
分子量 |
155.18 g/mol |
IUPAC名 |
6-amino-2,7-dihydropyrazolo[5,1-c][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-6-7-4(10)9(3)8-2/h1H2,(H2,5,8)(H,7,10) |
InChIキー |
HBHORAAWQZOXQX-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C1=NNC2=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12178961.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178968.png)
![7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol](/img/structure/B12178969.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)hexanamide](/img/structure/B12178975.png)
![4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide](/img/structure/B12178998.png)

![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B12179011.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12179018.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12179027.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B12179029.png)
![1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12179032.png)
![N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12179033.png)

